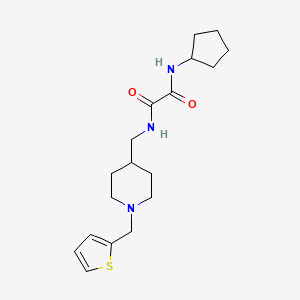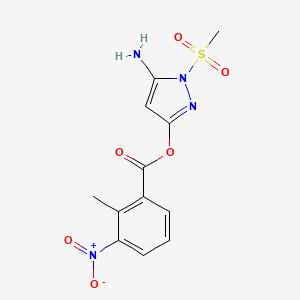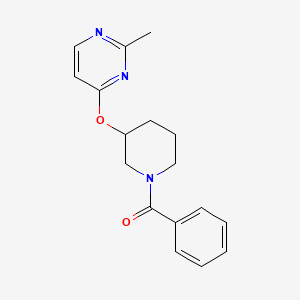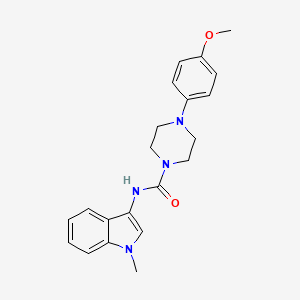
N1-ciclopentil-N2-((1-(tiofen-2-ilmetil)piperidin-4-il)metil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid compound that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors in the human body and has been the subject of extensive research in recent years due to its potential therapeutic applications.
Mecanismo De Acción
N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide acts as a potent agonist of the cannabinoid receptors in the human body, specifically the CB1 receptor. This receptor is primarily located in the brain and central nervous system and is responsible for mediating the psychoactive effects of cannabis. N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has been shown to bind to this receptor with high affinity, leading to the activation of various signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of inflammatory cytokine production. It has also been shown to have potent analgesic effects, making it a promising candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide for lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation of N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is its potential for abuse and dependence, which can complicate its use in animal models and clinical trials.
Direcciones Futuras
There are several potential future directions for research on N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, including the development of novel analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in the treatment of chronic pain, inflammation, and other neurological disorders. Additionally, further research is needed to fully understand the long-term effects of N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide on the endocannabinoid system and its potential for abuse and dependence.
Métodos De Síntesis
The synthesis of N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves several steps, including the reaction of piperidine with 2-bromothiophene, followed by the reaction of the resulting compound with cyclopentanone to form the cyclopentyl derivative. The final step involves the reaction of the cyclopentyl derivative with oxalyl chloride to form the oxalamide.
Aplicaciones Científicas De Investigación
Actividad Fungicida
Las propiedades fungicidas del compuesto han llamado la atención en la investigación agrícola. En un estudio realizado por Wu et al., se sintetizó una serie de derivados de N-(tiofen-2-il) nicotinamida (que incluye nuestro compuesto) mediante el empalme del heterociclo que contiene nitrógeno ácido nicotínico con el heterociclo que contiene azufre tiofeno . Cabe destacar que los compuestos 4a y 4f demostraron una excelente actividad fungicida contra el mildiu velloso del pepino (CDM). El compuesto 4f, en particular, mostró una eficacia prometedora en ensayos de campo, superando a los fungicidas comerciales como flumorf y mancozeb.
Propiedades
IUPAC Name |
N'-cyclopentyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c22-17(18(23)20-15-4-1-2-5-15)19-12-14-7-9-21(10-8-14)13-16-6-3-11-24-16/h3,6,11,14-15H,1-2,4-5,7-10,12-13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMZNJOZTHYDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)






![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)
![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)




![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)